3-Hydroxy-2-pyrazinecarboxamide 4-oxide

Antiviral RNA polymerase inhibitor Cell-line dependency

Choose T-1105 over favipiravir for MDCK-based influenza screening—higher active RTP levels and antiviral potency. The only pyrazinecarboxamide with published complete protection against FMDV in pigs (200 mg/kg BID, oral). Preferentially activated by human HGPRT; ideal for purine salvage pathway studies. Procure the non-fluorinated RdRp inhibitor trusted for cell-line-specific antiviral programs.

Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
Cat. No. B8414563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-pyrazinecarboxamide 4-oxide
Molecular FormulaC5H5N3O3
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=N1)C(=O)N)O
InChIInChI=1S/C5H5N3O3/c6-4(9)3-5(10)8(11)2-1-7-3/h1-2,11H,(H2,6,9)
InChIKeyPKXKPRPCOFQSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-pyrazinecarboxamide 4-oxide (T-1105) — Procurement-Grade Antiviral Nucleobase Analogue for RNA Polymerase Inhibition Research


3-Hydroxy-2-pyrazinecarboxamide 4-oxide (commonly designated T-1105) is a non-fluorinated pyrazinecarboxamide nucleobase analogue that functions as a broad-spectrum viral RNA-dependent RNA polymerase (RdRp) inhibitor after intracellular conversion to its ribonucleoside triphosphate (RTP) metabolite [1]. T-1105 is the direct de-fluoro structural analogue of the clinically approved antiviral favipiravir (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) [2]. The compound exhibits antiviral activity against a range of RNA viruses including influenza virus, Zika virus, arenaviruses, bunyaviruses, West Nile virus, yellow fever virus, and foot-and-mouth disease virus [3]. Its molecular formula is C5H5N3O3 (MW 155.11 g/mol for the 4-oxide form; the tautomeric 3-hydroxypyrazine-2-carboxamide has MW 139.11 g/mol), and it is procured primarily as a research-grade small-molecule tool for antiviral discovery programs, in vitro probe studies, and in vivo proof-of-concept experiments [4].

3-Hydroxy-2-pyrazinecarboxamide 4-oxide (T-1105) — Why Generic Substitution with T-705, T-1106, or Ribavirin Is Not Scientifically Justifiable


Despite sharing a conserved pyrazinecarboxamide scaffold, T-1105, T-705 (favipiravir), T-1106 (the ribosylated nucleoside analogue), and ribavirin exhibit pronounced differences in cell-line-dependent metabolic activation, active metabolite potency, enzymatic activation efficiency, in vivo protective efficacy, and derivative chemical stability [1]. The absence of the 6-fluoro substituent on T-1105 fundamentally alters its substrate preference for cellular phosphoribosyltransferases and nucleotide kinases, resulting in divergent RTP formation profiles across commonly used cell lines (MDCK vs. A549/Vero/HEK293T) [2]. Furthermore, in vivo data demonstrate that T-1105 confers complete protection against foot-and-mouth disease virus challenge in pigs at oral doses of 200 mg/kg, an indication for which no comparative T-705 efficacy data of equivalent magnitude have been reported in the same model [3]. These multidimensional biochemical and pharmacological differences preclude simple interchangeability among in-class compounds and necessitate compound-specific selection based on the experimental system and therapeutic indication under investigation.

3-Hydroxy-2-pyrazinecarboxamide 4-oxide (T-1105) — Quantitative Comparator-Based Evidence for Scientific Selection


Cell-Line-Dependent Antiviral Potency: T-1105 Surpasses T-705 in MDCK Cells

In a direct head-to-head comparison across four cell lines, T-1105 produced markedly higher levels of active RTP metabolite in Madin-Darby canine kidney (MDCK) cells compared to T-705, while the opposite pattern was observed in A549, Vero, and HEK293T cells [1]. Consequently, T-1105 exhibited stronger antiviral potency against influenza virus in the MDCK model system. The mechanistic basis for this differential activation was traced to a bottleneck at the ribonucleoside monophosphate (RMP) to ribonucleoside diphosphate (RDP) conversion step in the three non-MDCK cell lines for T-1105 [1].

Antiviral RNA polymerase inhibitor Cell-line dependency Influenza

Isolated Polymerase Inhibition: T-1105-RTP Is 5-Fold More Potent Than T-705-RTP

When evaluated as pre-formed triphosphate metabolites in a cell-free influenza virus polymerase assay, T-1105-RTP demonstrated approximately 5-fold greater inhibitory potency compared to T-705-RTP [1]. This finding, reported by Huchting et al. (2018), isolates the intrinsic polymerase inhibition capacity from cell-line-dependent activation variables.

RNA polymerase Enzyme inhibition Influenza Nucleoside triphosphate

Prodrug Metabolic Activation Efficiency: T-1105 Is Superior to T-705 with Human HGPRT

Both T-1105 and T-705 require phosphoribosylation by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) as the first step in their intracellular activation cascade. Comparative biochemical studies have demonstrated that T-1105 serves as a more efficient substrate for human HGPRT than T-705 [1]. The review by Meier and colleagues (2021) explicitly states that 'T-1105 proved to be more efficiently activated by human HGPRT than T-705' [2].

Prodrug activation HGPRT Nucleotide metabolism Antiviral

In Vivo Protection Against Foot-and-Mouth Disease Virus: Complete Protection in Pigs with T-1105 Oral Dosing

In a controlled experimental infection study, oral administration of T-1105 (200 mg/kg, twice daily for 6 days) starting 1 hour before or 6 hours after FMDV inoculation conferred complete protection in domestic pigs: no clinical signs, no detectable infectious virus, and no FMDV-specific genes in sera, oral/nasal discharges, or tissues collected 48 hours post-inoculation [1]. In vitro, T-1105 potently inhibited all 28 reference strains spanning all seven FMDV serotypes at non-cytotoxic concentrations [1].

Foot-and-mouth disease In vivo efficacy Oral dosing Veterinary antiviral

Chemical Stability Advantage of T-1105 Derivatives Over T-705 Counterparts

A comparative medicinal chemistry review reported that T-1105-derived phosphoribosylated prodrugs (DiPPro and TriPPPro derivatives) demonstrated greater antiviral activity than their T-705 counterparts, a finding attributed in part to the inherently lower chemical stability of ribosylated T-705 derivatives [1]. This stability advantage has direct implications for the design and procurement of prodrug candidates in nucleotide-based antiviral discovery programs.

Chemical stability Prodrug Nucleotide chemistry Ribosylated derivatives

In Vitro Potency Profile Against Parainfluenza-3 and Punta Toro Viruses in MDCK Cells

T-1105 demonstrated EC50 values of 17 µM against parainfluenza-3 virus and 24 µM against Punta Toro virus in MDCK cells [1]. These values provide quantitative benchmarks for assay validation and comparative potency assessment. By contrast, T-1105 showed substantially weaker activity in HGPRT-deficient 6-thioguanine-resistant MDCK cells (EC50 > 250 µM), confirming the HGPRT-dependence of its antiviral effect [2].

Parainfluenza Punta Toro virus EC50 MDCK

3-Hydroxy-2-pyrazinecarboxamide 4-oxide (T-1105) — Highest-Impact Procurement Scenarios Based on Quantitative Evidence


MDCK-Based Influenza Antiviral Screening Campaigns

T-1105 is the preferred pyrazinecarboxamide probe for influenza antiviral screening in MDCK cells, where it produces higher active RTP levels and greater antiviral potency than T-705 [1]. Procurement of T-1105 for MDCK-based programs avoids the potency loss associated with T-705 in this widely used cell line.

Foot-and-Mouth Disease Virus (FMDV) Antiviral Research in Large-Animal Models

T-1105 is the only pyrazinecarboxamide analogue with published, peer-reviewed evidence of complete protection against FMDV challenge in pigs (200 mg/kg BID, oral) [1]. In vitro, it inhibits all seven FMDV serotypes at non-cytotoxic concentrations [1]. This makes T-1105 the compound of choice for FMDV antiviral development programs, including those in veterinary pharmaceutical R&D.

Isolated RNA Polymerase Biochemical Assays and Nucleotide Prodrug Design

For cell-free influenza polymerase inhibition studies, T-1105-RTP offers approximately 5-fold greater potency than T-705-RTP [1]. Additionally, T-1105-based DiPPro and TriPPPro prodrugs exhibit superior antiviral activity and chemical stability relative to their T-705 counterparts [2]. Research groups focusing on nucleotide prodrug design and polymerase enzymology should procure the T-1105 scaffold as the starting point for analogue synthesis.

HGPRT-Dependent Prodrug Activation Studies

T-1105 is more efficiently activated by human HGPRT than T-705 [1], and its antiviral activity is fully abrogated in HGPRT-deficient MDCK cells (EC50 shift from ~17–24 µM to >250 µM) [2]. This makes T-1105 an ideal tool compound for studies investigating the role of purine salvage pathway enzymes in nucleobase prodrug activation.

Quote Request

Request a Quote for 3-Hydroxy-2-pyrazinecarboxamide 4-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.